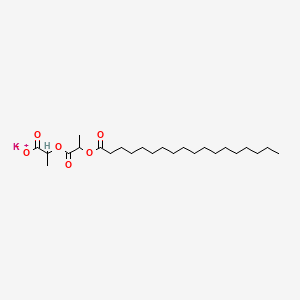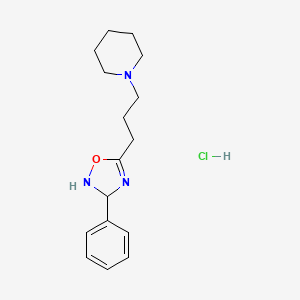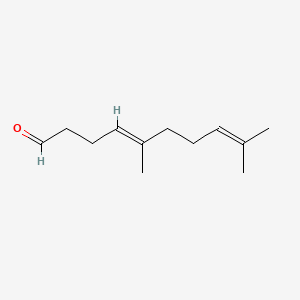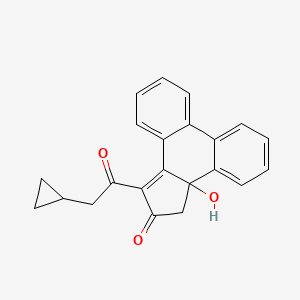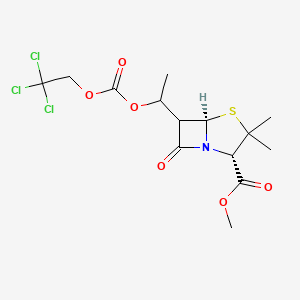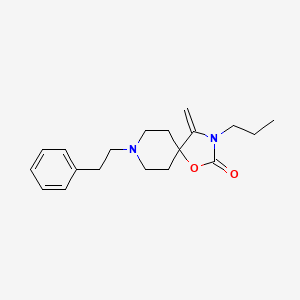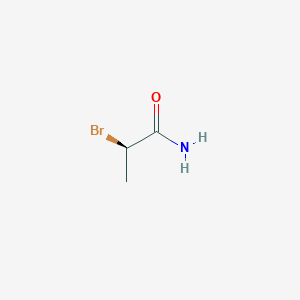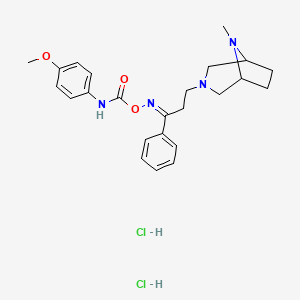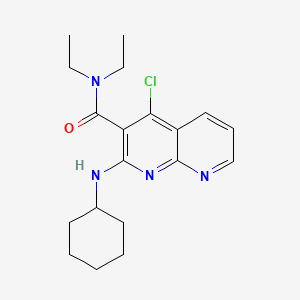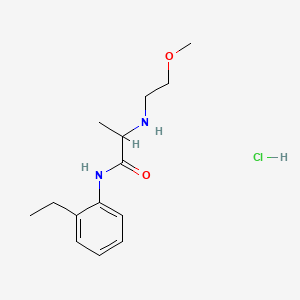
(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, sodium salt is a complex organophosphorus compound. It is known for its strong chelating properties, making it useful in various industrial and scientific applications. This compound is part of a broader class of phosphonic acids, which are characterized by their ability to form stable complexes with metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, sodium salt typically involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The process can be summarized in the following steps:
Reaction of Diethylenetriamine with Formaldehyde: Diethylenetriamine is reacted with formaldehyde to form an intermediate compound.
Addition of Phosphorous Acid: The intermediate is then reacted with phosphorous acid under controlled conditions to form the final product.
Neutralization with Sodium Hydroxide: The resulting phosphonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions may produce various substituted phosphonic acids.
Applications De Recherche Scientifique
Chemistry
In chemistry, (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, sodium salt is used as a chelating agent. It forms stable complexes with metal ions, making it useful in analytical chemistry for metal ion detection and quantification.
Biology
In biological research, this compound is used to study metal ion interactions with biological molecules. Its strong chelating properties make it useful in experiments involving metal ion transport and storage in biological systems.
Medicine
In medicine, the compound is explored for its potential use in drug delivery systems. Its ability to form stable complexes with metal ions can be leveraged to deliver metal-based drugs to specific targets in the body.
Industry
Industrially, the compound is used in water treatment processes to prevent scale formation and corrosion. It is also used in detergents and cleaning agents for its ability to sequester metal ions.
Mécanisme D'action
The mechanism of action of (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, sodium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing them from participating in unwanted chemical reactions. This chelation process involves the coordination of the phosphonic acid groups with the metal ions, forming a stable ring structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylenetriaminepenta(methylenephosphonic acid), sodium salt: Similar in structure and function, used in water treatment and as a chelating agent.
Ethylenediaminetetra(methylenephosphonic acid), sodium salt: Another chelating agent with similar applications in water treatment and industrial processes.
Uniqueness
(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, sodium salt is unique due to its high stability and strong chelating properties. Its ability to form stable complexes with a wide range of metal ions makes it particularly useful in applications requiring precise control of metal ion concentrations.
Propriétés
Numéro CAS |
84852-20-0 |
|---|---|
Formule moléculaire |
C15H44N5NaO21P7+ |
Poids moléculaire |
870.3 g/mol |
Nom IUPAC |
sodium;[bis[2-[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C15H44N5O21P7.Na/c21-42(22,23)9-16(1-3-17(10-43(24,25)26)5-7-19(12-45(30,31)32)13-46(33,34)35)2-4-18(11-44(27,28)29)6-8-20(14-47(36,37)38)15-48(39,40)41;/h1-15H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41);/q;+1 |
Clé InChI |
QERNJVJLWBAJKD-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)N(CCN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


